molecular formula C27H21CrN6 B12904273 Tris(2-(1H-pyrazol-1-yl)phenyl)chromium

Tris(2-(1H-pyrazol-1-yl)phenyl)chromium

Cat. No.: B12904273
M. Wt: 481.5 g/mol
InChI Key: DSJKBDYURCQMGK-UHFFFAOYSA-N
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Description

Tris(2-(1H-pyrazol-1-yl)phenyl)chromium: is a coordination compound that features a chromium center coordinated to three 2-(1H-pyrazol-1-yl)phenyl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)chromium typically involves the reaction of chromium salts with 2-(1H-pyrazol-1-yl)phenyl ligands under controlled conditions. One common method involves the use of chromium(III) chloride and 2-(1H-pyrazol-1-yl)phenyl ligands in a suitable solvent, such as ethanol or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is often heated to facilitate the formation of the desired complex .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various ligands, often in the presence of a base or under thermal conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands .

Scientific Research Applications

Chemistry: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment allows for selective activation of substrates .

Biology: In biological research, this compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments .

Medicine: While direct medical applications are limited, the compound’s ability to interact with biological molecules makes it a potential candidate for drug development studies, particularly in the design of metal-based drugs .

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior. It may also be employed in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which Tris(2-(1H-pyrazol-1-yl)phenyl)chromium exerts its effects involves the coordination of the chromium center to the 2-(1H-pyrazol-1-yl)phenyl ligands. This coordination creates a stable complex that can interact with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the chromium center may activate substrates through coordination, facilitating their transformation into desired products .

Comparison with Similar Compounds

Comparison: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium is unique due to its specific coordination environment and the properties imparted by the chromium center. Compared to similar compounds with cobalt or other metals, it may exhibit different reactivity and stability. For instance, the electronic properties of chromium can lead to distinct catalytic behaviors compared to cobalt complexes .

Properties

Molecular Formula

C27H21CrN6

Molecular Weight

481.5 g/mol

IUPAC Name

chromium(3+);1-phenylpyrazole

InChI

InChI=1S/3C9H7N2.Cr/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3

InChI Key

DSJKBDYURCQMGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Cr+3]

Origin of Product

United States

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